2-(4-bromo-2-iodophenyl)acetonitrile
Description
2-(4-Bromo-2-iodophenyl)acetonitrile is a halogen-substituted aromatic nitrile characterized by a bromine atom at the para position and an iodine atom at the ortho position of the phenyl ring, with an acetonitrile group attached to the benzylic carbon. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in pharmaceuticals and materials science due to their reactive nitrile group and halogen substituents .
Properties
CAS No. |
1261850-55-8 |
|---|---|
Molecular Formula |
C8H5BrIN |
Molecular Weight |
321.9 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as chemical intermediates and alkylating agents.
Mode of Action
As a chemical intermediate, it likely interacts with its targets through covalent bonding, leading to changes in the target’s structure and function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-bromo-2-iodophenyl)acetonitrile is currently unavailable. These properties are crucial in determining the bioavailability of the compound.
Biological Activity
2-(4-bromo-2-iodophenyl)acetonitrile is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The presence of bromine and iodine atoms in its structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.
- Molecular Formula : C8H6BrI
- Molecular Weight : 292.04 g/mol
- Structural Characteristics : The compound features a nitrile group, which is known for its ability to participate in various chemical reactions, and halogen substituents that can enhance biological activity through mechanisms such as halogen bonding.
The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets, including enzymes and receptors. The bromine and iodine substituents may influence the compound's binding affinity and reactivity, potentially enhancing its efficacy against certain biological pathways .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing halogenated phenyl groups have shown high affinity for sigma receptors, which are often overexpressed in cancer cells. This suggests that this compound may also possess anticancer potential, particularly in targeting sigma receptors .
Case Studies
- Sigma Receptor Targeting : A study focused on developing sigma receptor-targeting probes demonstrated that certain halogenated compounds exhibited enhanced tumor uptake compared to non-halogenated counterparts. This supports the hypothesis that this compound could similarly be effective in targeting cancerous tissues .
- Molecular Docking Studies : Molecular docking studies on related compounds have shown that the presence of halogens can significantly affect binding interactions with target proteins. This technique could be applied to predict the binding affinity of this compound with various biological receptors .
Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Compounds with similar structures have been evaluated for acute toxicity and potential side effects. Understanding these aspects will be essential for future therapeutic applications.
Scientific Research Applications
Synthesis of Complex Organic Molecules
2-(4-bromo-2-iodophenyl)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions such as:
- Nucleophilic Substitution Reactions : The bromine and iodine atoms can be replaced by nucleophiles, leading to the formation of diverse substituted phenylacetonitriles.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
Research indicates that compounds similar to this compound exhibit promising biological activities:
- Anticancer Properties : As a precursor for various derivatives, it has been explored for its potential in developing anticancer drugs. For instance, derivatives of acetonitrile have shown activity against cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
- Antibiotic Synthesis : This compound is also noted for its role in synthesizing antibiotics. Its derivatives have been studied for their efficacy against bacterial infections, highlighting its importance in medicinal chemistry.
Material Science Applications
In material science, this compound can be used to synthesize functional materials:
- Polymeric Materials : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Liquid Crystals : The compound's unique structural features make it suitable for developing liquid crystal displays (LCDs), where it can influence the alignment and optical properties of liquid crystal phases.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Comparison with Similar Compounds
Notes
- Handling Precautions: Bromine and iodine substituents increase toxicity and environmental persistence. Safety data for analogs (e.g., 2-bromo-4'-methoxyacetophenone, ) recommend strict control measures during synthesis .
- Research Gaps : Detailed crystallographic and thermodynamic data (e.g., melting points, solubility parameters) for This compound remain scarce, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
